Icosa-8,11,14-trien-5-ynoic acid

Description

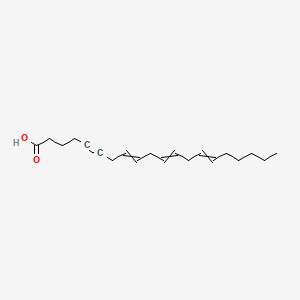

Icosa-8,11,14-trien-5-ynoic acid (C₂₀H₂₈O₂), also known as 5,6-dehydroarachidonic acid, is a polyunsaturated fatty acid derivative of arachidonic acid (AA) . Its structure features a triple bond at position 5 and three double bonds at positions 8, 11, and 14 (Figure 1). This compound is a key intermediate in lipid oxidation pathways, particularly in the context of oxidative stress and inflammation . It has been identified as a metabolite of AA, which is a precursor to bioactive eicosanoids like prostaglandins and leukotrienes . Notably, tritiated forms of this compound are utilized in enzymatic assays to study prostacyclin synthetase activity, highlighting its role in biochemical research .

Propriétés

Formule moléculaire |

C20H30O2 |

|---|---|

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

icosa-8,11,14-trien-5-ynoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

Clé InChI |

GIOQWSLKUVKKAO-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |

Synonymes |

eicosa-8,11,14-trien-5-ynoic acid eicosa-cis-8,11,14-trien-5-ynoic acid |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Icosa-8,11,14-trien-5-ynoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the elongation of γ-linolenic acid (18:3) followed by desaturation to produce arachidonic acid (20:4) . The specific reaction conditions and catalysts used in these processes can vary, but they often involve the use of fatty acid desaturases .

Industrial Production Methods

Industrial production methods for Icosa-8,11,14-trien-5-ynoic acid are not well-documented in the literature. it is likely that similar techniques to those used in laboratory synthesis, such as elongation and desaturation of precursor fatty acids, are employed on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

Icosa-8,11,14-trien-5-ynoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized fatty acids.

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.

Substitution: The triple bond at position 5 can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Icosa-8,11,14-trien-5-ynoic acid include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of Icosa-8,11,14-trien-5-ynoic acid include oxidized fatty acids, reduced fatty acids, and substituted derivatives depending on the reagents and conditions used.

Applications De Recherche Scientifique

Icosa-8,11,14-trien-5-ynoic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Icosa-8,11,14-trien-5-ynoic acid involves its interaction with various enzymes and molecular targets. It acts as an inhibitor of enzymes such as 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, it can modulate inflammatory responses and other physiological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional distinctions between icosa-8,11,14-trien-5-ynoic acid and related compounds are critical to understanding their biological roles. Below is a detailed comparison:

Table 1: Comparative Analysis of Icosa-8,11,14-trien-5-ynoic Acid and Structurally Related Compounds

Key Differences and Implications

Triple Bond vs. Double Bonds: The triple bond at C5 in icosa-8,11,14-trien-5-ynoic acid distinguishes it from analogs like (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid. This structural feature increases rigidity and alters reactivity, making it a substrate for specific enzymatic assays (e.g., prostacyclin synthetase) rather than a precursor to classical eicosanoids .

Hydroxylated and Epoxidized Derivatives: Compounds such as 11-hydroxy-(8Z,12E,14Z)-icosa-8,11,14-trienoic acid and 11H-14,15-EETA demonstrate how post-translational modifications (hydroxylation, epoxidation) diversify biological activity. For example, 11H-14,15-EETA is implicated in vasoregulation, whereas the parent compound is associated with oxidative stress markers .

Esterified Forms: Icosa-5,8,11,14-tetraenoic acid octadec-9-enyl ester represents a structurally distinct class with esterified chains, likely influencing its role in lipid storage or membrane architecture rather than direct signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.